

Application Note: Development of a Stability-Indicating Assay for Vildagliptin Dihydrate

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Compound of Interest		
Compound Name:	Vildagliptin dihydrate	
Cat. No.:	B12295965	Get Quote

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin hormones. The stability of a drug substance like **Vildagliptin dihydrate** is a critical attribute that can affect its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.

This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of **Vildagliptin dihydrate** in the presence of its degradation products. The method is developed and validated based on the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.

Experimental Protocols Materials and Reagents

- Vildagliptin Dihydrate Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)



- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid) in a ratio of 60:40 v/v.[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	215 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	15 minutes

Preparation of Solutions

- Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to obtain a desired buffer strength and adjust the pH to 3.5 with orthophosphoric acid.
- Diluent: The mobile phase was used as the diluent.



- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of
 Vildagliptin dihydrate reference standard in the diluent in a 25 mL volumetric flask.
- Working Standard Solution (100 μ g/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.

Forced Degradation Studies

Forced degradation studies were performed on the **Vildagliptin dihydrate** to demonstrate the stability-indicating nature of the analytical method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2]

- Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 1 M HCl and kept at 80°C for 3 hours. The solution was then neutralized with 1 M NaOH and diluted with the diluent.[3][4]
- Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 3 hours. The solution was then neutralized with 0.1 M HCl and diluted with the diluent.[4]
- Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 1 hour.[4] The solution was then diluted with the diluent.
- Thermal Degradation: **Vildagliptin dihydrate** powder was kept in a hot air oven at 70°C for 3 hours.[5] A sample was then prepared from the stressed powder.
- Photolytic Degradation: **Vildagliptin dihydrate** powder was exposed to UV light (254 nm) in a UV chamber for 24 hours.[5] A sample was then prepared from the stressed powder.

Results and Discussion

The developed HPLC method was found to be specific for the analysis of **Vildagliptin dihydrate** in the presence of its degradation products. The chromatograms of the stressed samples showed well-resolved peaks of Vildagliptin and its degradation products.

Summary of Forced Degradation Studies



The results of the forced degradation studies are summarized in the table below. The percentage of degradation was calculated by comparing the peak area of Vildagliptin in the stressed sample to that of an unstressed standard solution.

Stress Condition	Conditions	% Degradation	Number of Major Degradants
Acid Hydrolysis	1 M HCl at 80°C for 3 hours	~15-20%	1[3][6]
Base Hydrolysis	0.1 M NaOH at room temperature for 3 hours	~10-15%	3[3][6]
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 1 hour	~25-30%	5[3][6]
Thermal Degradation	70°C for 3 hours	< 5%	No significant degradation
Photolytic Degradation	UV light (254 nm) for 24 hours	< 5%	No significant degradation

Method Validation Summary

The developed method was validated as per ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameter	Result
Linearity Range	25-150 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%
LOD	0.06 μg/mL
LOQ	0.21 μg/mL

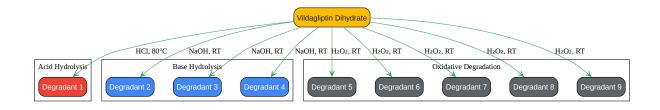


Visualizations



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Caption: Experimental workflow for the stability-indicating assay of **Vildagliptin dihydrate**.



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Caption: Degradation pathways of Vildagliptin under different stress conditions.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination of **Vildagliptin dihydrate** in the presence of its degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control and stability studies of **Vildagliptin dihydrate** in bulk drug and pharmaceutical formulations. The method adheres to the ICH guidelines for analytical method validation.



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